GSK-J5

Epigenetics Histone Demethylase KDM6B

GSK-J5 is the exclusively validated negative control for the JMJD3/UTX inhibitor prodrug GSK-J4. This pyridine regio‑isomer undergoes identical intracellular esterase processing and exhibits matched cell permeability, yet its free‑base form shows negligible KDM6 inhibition (IC50 > 100 μM vs. 60 nM for GSK-J1). In primary macrophages, GSK-J5 does not suppress TNF‑α production or preserve H3K27me3 occupancy, while GSK-J4 does. In breast‑cancer proliferation assays, GSK-J5 mirrors vehicle controls, confirming that GSK-J4‑induced effects are target‑mediated. Procure GSK-J5 to eliminate scaffold‑artifact confounding in ChIP‑seq, gene‑expression, and inflammation studies.

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
Cat. No. B15561563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J5
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28)
InChIKeyLQPGVGSKBNXQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J5 Procurement Guide: JMJD3/UTX Inhibitor Negative Control Selection


GSK-J5 (CAS 1394854-51-3; hydrochloride salt CAS 1797983-32-4) is a pyridine regio-isomer of the cell-permeable JMJD3/UTX inhibitor prodrug GSK-J4 [1]. Both compounds undergo intracellular esterase-mediated hydrolysis to their respective free base forms [1]. However, whereas the active free base derived from GSK-J4 (GSK-J1) potently inhibits JMJD3 (KDM6B) and UTX (KDM6A), the free base derived from GSK-J5 exhibits only weak JMJD3 inhibition (IC50 > 100 μM), establishing GSK-J5 as the designated inactive negative control for KDM6-targeted experimental systems .

Why Generic KDM Inhibitor Controls Cannot Substitute for GSK-J5


In epigenetic studies targeting the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), experimental validity hinges on distinguishing target-specific pharmacological effects from off-target cellular perturbations [1]. Generic KDM inhibitors such as JIB-04 (pan-Jumonji inhibitor) or IOX1 (broad-spectrum 2OG oxygenase inhibitor) lack structurally matched inactive controls that recapitulate identical physicochemical properties, cell permeability, and intracellular esterase processing as their active counterparts . GSK-J5 addresses this gap by serving as the regio-isomeric negative control specifically paired with GSK-J4, enabling attribution of observed phenotypic changes to KDM6 catalytic inhibition rather than to compound scaffold effects or prodrug processing artifacts [2].

GSK-J5 Quantitative Differentiation: Comparator Evidence for Procurement Decisions


Enzymatic Activity Comparison: GSK-J5 vs GSK-J4 Free Base (GSK-J1) on JMJD3

GSK-J5 functions as the inactive regio-isomer of GSK-J4. Upon intracellular hydrolysis, the free base derived from GSK-J5 exhibits weak JMJD3 inhibitory activity (IC50 > 100 μM), in contrast to the potent inhibition achieved by the GSK-J4-derived free base GSK-J1 (IC50 = 60 nM against KDM6B/JMJD3) [1]. This >1,600-fold difference in enzymatic potency establishes GSK-J5 as a valid negative control for experiments employing GSK-J4.

Epigenetics Histone Demethylase KDM6B

Cellular Growth Inhibition: GSK-J5 vs GSK-J4 in Breast Cancer Cell Lines

In a comparative study of human breast cancer cell lines (MDA-MB231 and MCF7), GSK-J4 produced concentration-dependent growth inhibition, whereas GSK-J5, when tested at identical concentrations, showed no detectable effect on cell proliferation, with growth curves overlapping those of DMSO vehicle controls [1].

Cancer Epigenetics Cell Proliferation Breast Cancer

Functional Validation in Primary Human Macrophages: GSK-J5 vs GSK-J4 on TNF-α Production

In LPS-stimulated primary human macrophages, GSK-J4 (25 μM) significantly reduced TNF-α expression, whereas GSK-J5 at the same concentration (25 μM) produced no effect on the LPS-induced cytokine response [1]. At 30 μM, GSK-J5 similarly failed to affect TNF-α protein production, while GSK-J4 blocked TNF-α production in macrophages from both healthy volunteers and rheumatoid arthritis patients [1].

Immunology Inflammation Macrophage Biology

H3K27me3 Chromatin Occupancy: GSK-J5 vs GSK-J4 at the TNFA Locus

At the mechanistic chromatin level, GSK-J4 (30 μM) prevented the LPS-induced loss of H3K27me3 at the TNFA transcriptional start site (TSS) and blocked RNA polymerase II recruitment. In contrast, GSK-J5 (30 μM) failed to prevent H3K27me3 loss or block Pol II recruitment at this locus [1].

Chromatin Biology Histone Methylation Transcriptional Regulation

Physicochemical and Cell Permeability Parity: GSK-J5 vs GSK-J4

GSK-J5 and GSK-J4 share identical physicochemical properties and cell permeability characteristics, as both are ethyl ester prodrugs that undergo intracellular esterase-mediated hydrolysis to release their respective free bases [1]. Both compounds exhibit comparable DMSO solubility (GSK-J5: ≥100 mM; GSK-J4: comparable solubility in DMSO) .

Chemical Probe Negative Control Prodrug Design

Selectivity Profile: GSK-J5 vs Pan-Jumonji Inhibitors (JIB-04) and Broad-Spectrum 2OG Oxygenase Inhibitors (IOX1)

Unlike pan-Jumonji inhibitors such as JIB-04 (which inhibits JMJD3 with IC50 = 855 nM and also targets JARID1A, JMJD2A/B/C/D/E) or broad-spectrum 2OG oxygenase inhibitors such as IOX1 (which inhibits multiple JmjC demethylases including KDM6B with IC50 = 1.6 μM), GSK-J5 serves as a structurally matched inactive control specifically paired with GSK-J4 [1]. This pairing enables attribution of biological effects specifically to KDM6 subfamily inhibition rather than to broader epigenetic target modulation.

Chemical Tool Selectivity Jumonji Demethylase Experimental Controls

GSK-J5 Optimal Application Scenarios Based on Validated Evidence


Negative Control for GSK-J4 in KDM6B/JMJD3 and UTX/KDM6A Epigenetic Studies

GSK-J5 is specifically validated as the negative control for GSK-J4 in studies investigating the role of H3K27 demethylases JMJD3 and UTX [1]. Its >1,600-fold weaker JMJD3 inhibition (IC50 > 100 μM vs 60 nM for GSK-J1) and absence of functional effects in primary macrophages (no TNF-α suppression, no preservation of H3K27me3 at the TNFA locus) confirm its utility for distinguishing on-target KDM6 inhibition from off-target artifacts [1].

Control Arm in Cancer Epigenetics Cell Proliferation and Viability Assays

In human breast cancer cell line studies (MDA-MB231 and MCF7), GSK-J5 exhibits no growth-inhibitory effects across tested concentrations, with proliferation curves identical to vehicle controls, while GSK-J4 produces concentration-dependent inhibition [2]. This makes GSK-J5 the appropriate negative control for cancer cell proliferation assays employing GSK-J4.

Negative Control for Chromatin Immunoprecipitation (ChIP) and Gene Expression Studies of KDM6 Targets

GSK-J5 fails to prevent LPS-induced H3K27me3 loss at the TNFA transcriptional start site and does not block RNA polymerase II recruitment, whereas GSK-J4 preserves H3K27me3 occupancy and prevents Pol II recruitment [1]. This validates GSK-J5 as the appropriate negative control for ChIP-qPCR, ChIP-seq, and gene expression studies examining KDM6-dependent transcriptional regulation.

Control for Inflammatory Cytokine Production Studies in Primary Human Macrophages

In LPS-stimulated primary human macrophages, GSK-J5 (25-30 μM) produces no detectable effect on TNF-α production, while GSK-J4 significantly suppresses cytokine expression [1]. This differential activity validates the GSK-J4/GSK-J5 pair for macrophage inflammation studies, including those using patient-derived cells (e.g., rheumatoid arthritis macrophages).

Technical Documentation Hub

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